molecular formula C11H16BrNO B2497315 2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide CAS No. 2408966-51-6

2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide

Cat. No.: B2497315
CAS No.: 2408966-51-6
M. Wt: 258.159
InChI Key: NHHJGYIEAQSLJW-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide is a chemical compound that features a pyrrolidine ring attached to a phenol group via a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide typically involves the reaction of pyrrolidine with a phenol derivative under specific conditions. One common method involves the use of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide can undergo various chemical reactions, including:

Scientific Research Applications

2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

2-(Pyrrolidin-3-ylmethyl)phenol;hydrobromide can be compared to other similar compounds like pyrrolidinone derivatives and pyrrolidine-based molecules. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of the pyrrolidine ring with a phenol group, which imparts distinct chemical reactivity and potential biological activities .

Similar Compounds

  • Pyrrolidinone derivatives
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Properties

IUPAC Name

2-(pyrrolidin-3-ylmethyl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-4-2-1-3-10(11)7-9-5-6-12-8-9;/h1-4,9,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHJGYIEAQSLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=CC=C2O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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